molecular formula C18H19N B13043567 1-(2-Anthryl)-2-methylpropylamine

1-(2-Anthryl)-2-methylpropylamine

Cat. No.: B13043567
M. Wt: 249.3 g/mol
InChI Key: XYRDBHHDUROQIL-UHFFFAOYSA-N
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Description

1-(2-Anthryl)-2-methylpropylamine is an organic compound that features an anthracene moiety attached to a propylamine chain. Anthracene derivatives are known for their photophysical and photochemical properties, making them valuable in various scientific and industrial applications. The presence of the anthryl group in this compound imparts unique characteristics that are explored in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Anthryl)-2-methylpropylamine typically involves the reaction of 2-anthryl bromide with 2-methylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Anthryl)-2-methylpropylamine undergoes various chemical reactions, including:

    Oxidation: The anthryl group can be oxidized to form anthraquinone derivatives.

    Reduction: The compound can be reduced to form dihydroanthracene derivatives.

    Substitution: The amine group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Anthraquinone derivatives.

    Reduction: Dihydroanthracene derivatives.

    Substitution: Various substituted anthracene derivatives.

Scientific Research Applications

1-(2-Anthryl)-2-methylpropylamine has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe due to its strong fluorescence properties.

    Biology: Employed in bioimaging and as a marker in various biological assays.

    Medicine: Investigated for its potential in photodynamic therapy and as a drug delivery agent.

    Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 1-(2-Anthryl)-2-methylpropylamine is primarily based on its photophysical properties. The anthryl group can absorb light and undergo electronic transitions, making it useful in applications like bioimaging and photodynamic therapy. The compound interacts with molecular targets through its amine group, facilitating binding and subsequent biological effects.

Comparison with Similar Compounds

  • 1-(2-Anthryl)-2-(bromophenyl)ethylene
  • 1-(2-Anthryl)-2-(4-methoxyphenyl)ethylene
  • 1-(1-Pyrenyl)-2-(2-quinolyl)ethylene

Comparison: 1-(2-Anthryl)-2-methylpropylamine is unique due to its specific combination of the anthryl group and the propylamine chain. This structure imparts distinct photophysical properties and reactivity compared to other anthracene derivatives. The presence of the amine group also allows for versatile chemical modifications, making it a valuable compound in various research applications.

Properties

Molecular Formula

C18H19N

Molecular Weight

249.3 g/mol

IUPAC Name

1-anthracen-2-yl-2-methylpropan-1-amine

InChI

InChI=1S/C18H19N/c1-12(2)18(19)16-8-7-15-9-13-5-3-4-6-14(13)10-17(15)11-16/h3-12,18H,19H2,1-2H3

InChI Key

XYRDBHHDUROQIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC2=CC3=CC=CC=C3C=C2C=C1)N

Origin of Product

United States

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